CL4F8-6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C51H101NO5 |

|---|---|

分子量 |

808.3 g/mol |

IUPAC名 |

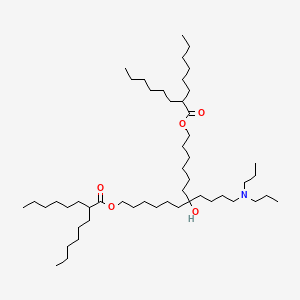

[7-[4-(dipropylamino)butyl]-13-(2-hexyloctanoyloxy)-7-hydroxytridecyl] 2-hexyloctanoate |

InChI |

InChI=1S/C51H101NO5/c1-7-13-17-25-35-47(36-26-18-14-8-2)49(53)56-45-33-23-21-29-39-51(55,41-31-32-44-52(42-11-5)43-12-6)40-30-22-24-34-46-57-50(54)48(37-27-19-15-9-3)38-28-20-16-10-4/h47-48,55H,7-46H2,1-6H3 |

InChIキー |

FIQJUNNYZXWQKM-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC(CCCCCC)C(=O)OCCCCCCC(CCCCCCOC(=O)C(CCCCCC)CCCCCC)(CCCCN(CCC)CCC)O |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of CL4F8-6 in mRNA Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics has revolutionized modern medicine, with applications ranging from infectious disease vaccines to cancer immunotherapy and gene editing. The clinical success of these therapies is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and at the heart of these LNPs are ionizable lipids, which are critical for both mRNA encapsulation and its subsequent release into the cytoplasm of target cells. CL4F8-6 is a novel, ionizable cationic lipid that has demonstrated significant potential in preclinical studies for potent in vivo mRNA delivery. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its function in mRNA delivery.

This compound: A Branched-Tail Ionizable Lipid

This compound is an ionizable cationic lipid characterized by a pKa of 6.14.[1][2] Its structure features branched hydrophobic tails, a design element that has been shown to enhance the stability, fusogenicity, and overall in vivo efficacy of mRNA-LNPs. The branched architecture of the lipid tails is thought to contribute to a larger chemical space, increasing the distance between the tails and promoting a more cone-shaped ion pair with anionic membrane phospholipids. This conformation is pivotal for efficient disruption of the endosomal membrane, a critical step for mRNA delivery.

Mechanism of Action: From Encapsulation to Cytosolic Release

The journey of an mRNA molecule delivered by a this compound-containing LNP involves several key steps, each orchestrated by the physicochemical properties of the ionizable lipid.

mRNA Encapsulation

During the formulation of LNPs, which is typically performed at an acidic pH (around 4.0), the tertiary amine group of this compound becomes protonated, conferring a positive charge to the lipid.[3][4] This positive charge enables the electrostatic interaction with the negatively charged phosphate backbone of the mRNA, leading to the condensation of mRNA and its efficient encapsulation within the core of the LNP.[5][6]

Systemic Circulation and Cellular Uptake

Once administered in vivo, the LNPs enter the bloodstream, which has a physiological pH of approximately 7.4. At this neutral pH, the this compound lipid is deprotonated and becomes largely neutral.[7][8] This neutral surface charge is crucial for minimizing non-specific interactions with serum proteins and reducing clearance by the mononuclear phagocyte system, thereby prolonging the circulation half-life of the LNP.[4][8] LNPs are primarily taken up by cells through endocytosis.[7]

Endosomal Escape: The Critical Hurdle

After endocytosis, the LNP is enclosed within an endosome. The interior of the endosome becomes progressively more acidic, dropping to a pH of 5.5-6.5 in the early endosome and even lower in the late endosome and lysosome.[9] As the pH within the endosome drops below the pKa of this compound (6.14), its amine headgroup becomes protonated again, resulting in a positively charged LNP surface.[1][2][7]

This "pH-switch" is the key to the endosomal escape mechanism. The positively charged this compound lipids can then interact with the negatively charged lipids present in the endosomal membrane, such as phosphatidylserine. This interaction is believed to trigger a transition of the lipid mixture from a bilayer structure to a non-bilayer, inverted hexagonal (HII) phase. The formation of this HII phase disrupts the integrity of the endosomal membrane, leading to the formation of pores and ultimately the release of the encapsulated mRNA into the cytoplasm. The branched tail structure of this compound is thought to enhance this fusogenic activity, leading to more efficient endosomal escape compared to lipids with linear tails.

Quantitative Data

The performance of an ionizable lipid is evaluated based on several key physicochemical and biological parameters. The following table summarizes typical data for LNPs formulated with branched-tail ionizable lipids like this compound.

| Parameter | Typical Value | Significance |

| pKa | 6.14[1][2] | Determines the pH-sensitivity for endosomal escape. An optimal pKa is crucial for balancing safety in circulation and efficacy in the endosome. |

| Particle Size (Diameter) | 80 - 150 nm | Influences biodistribution and cellular uptake. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution, which is important for reproducibility. |

| Zeta Potential (at pH 7.4) | Near-neutral (-10 to +10 mV) | A neutral surface charge at physiological pH minimizes non-specific interactions and prolongs circulation time. |

| mRNA Encapsulation Efficiency | > 90% | High encapsulation efficiency ensures a sufficient therapeutic dose is delivered. |

| In Vivo Efficacy | 54% genome editing and 77% protein reduction with a single 2.5 mg/kg dose (for Cas9 mRNA/sgRNA) | Demonstrates the potent functional delivery of the mRNA cargo to target tissues. |

Experimental Protocols

LNP Formulation using Microfluidics

This protocol describes a standard method for formulating this compound-containing LNPs using a microfluidic device.

Materials:

-

This compound in ethanol

-

Helper lipid (e.g., DOPE or DSPC) in ethanol

-

Cholesterol in ethanol

-

PEG-lipid (e.g., DMG-PEG 2000) in ethanol

-

mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassette (10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare the lipid mixture by combining this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare the mRNA solution in the acidic aqueous buffer.

-

Set up the microfluidic device with the lipid-ethanol solution in one inlet and the mRNA-aqueous solution in the other.

-

Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the chip induces the self-assembly of the LNPs.

-

Collect the resulting LNP suspension.

-

Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

-

Sterile-filter the final LNP formulation.

In Vitro Transfection Assay

This assay evaluates the efficiency of the formulated LNPs in delivering mRNA to cells in culture.

Materials:

-

Adherent cell line (e.g., HeLa, HEK293)

-

Cell culture medium

-

LNP-encapsulated reporter mRNA (e.g., Luciferase or GFP)

-

Plate reader for luminescence or fluorescence detection

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the LNP-mRNA formulation in cell culture medium.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

Incubate the cells for 24-48 hours.

-

For luciferase mRNA, lyse the cells and measure luciferase activity using a luminometer. For GFP mRNA, measure fluorescence using a plate reader or flow cytometer.

In Vivo Biodistribution and Efficacy Study

This protocol outlines a typical in vivo study to assess the biodistribution and functional delivery of mRNA by the LNPs.

Materials:

-

Animal model (e.g., C57BL/6 mice)

-

LNP-encapsulated reporter mRNA (e.g., Luciferase) or therapeutic mRNA (e.g., Cas9)

-

In vivo imaging system (IVIS)

-

D-luciferin (for luciferase imaging)

Procedure:

-

Administer the LNP-mRNA formulation to the animals via the desired route (e.g., intravenous injection).

-

At various time points post-administration, perform in vivo imaging. For luciferase, inject D-luciferin and image the bioluminescence using an IVIS.

-

To assess efficacy, collect tissues or blood samples at the end of the study.

-

For reporter genes, quantify protein expression in tissue homogenates. For therapeutic genes like Cas9, measure the extent of gene editing or protein knockdown.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its branched-tail structure enhances the fusogenicity of the lipid, leading to improved endosomal escape and potent in vivo delivery of mRNA. The mechanism of action, centered around the pH-responsive protonation of its amine headgroup, allows for a balance of stability in circulation and efficient intracellular release. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug developers working to harness the therapeutic potential of mRNA. Further optimization of LNP formulations with advanced ionizable lipids like this compound will continue to drive the development of the next generation of mRNA-based medicines.

References

- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LNP Formulation For mRNA delivery [advancingrna.com]

- 8. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

The Pivotal Role of pKa in CL4F8-6 Mediated Endosomal Escape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The efficacy of lipid nanoparticle (LNP)-based nucleic acid therapies is critically dependent on the ability of the cargo to escape the endosome and reach the cytoplasm. For the novel, branched-chain ionizable lipid CL4F8-6, its acid dissociation constant (pKa) is a key determinant in this process. This technical guide provides an in-depth analysis of the role of pKa in this compound mediated endosomal escape, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. The favorable pKa of this compound, in conjunction with its unique branched structure, facilitates potent membrane disruption within the acidic environment of the endosome, leading to efficient cargo release and high levels of in vivo efficacy, as demonstrated by significant gene editing outcomes.

Introduction: The Endosomal Escape Bottleneck

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and CRISPR/Cas9 components. A primary obstacle to their success is the entrapment of the LNP and its cargo within the endo-lysosomal pathway following cellular uptake. Efficient endosomal escape is therefore a critical design parameter for any LNP system. Ionizable lipids are a core component of modern LNPs, engineered to remain neutral at physiological pH and become protonated in the acidic milieu of the endosome. This pH-dependent charge switch is fundamental to their ability to disrupt the endosomal membrane and release their payload.

This compound: A Branched-Chain Ionizable Lipid with Favorable Properties

This compound is a novel ionizable cationic lipid characterized by its branched-chain tail structure. This unique architecture is believed to enhance its fusogenic properties and ability to disrupt lipid bilayers. A key physicochemical property governing its function is its apparent pKa.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and its in vivo performance.

| Parameter | Value/Result | Reference |

| Apparent pKa | 6.14 | [1][2][3] |

| In Vivo Genome Editing Efficiency (Liver) | 54% | [4][5] |

| In Vivo Transthyretin (TTR) Protein Reduction | 77% | [4][5] |

| LNP Formulation (molar ratio) | 50:38.5:10:1.5 (this compound:Cholesterol:DSPC:DMG-PEG2k) | [4] |

The Role of pKa in the Mechanism of Endosomal Escape

The pKa of an ionizable lipid is the pH at which it is 50% ionized. For efficient endosomal escape, an optimal pKa is typically in the range of 6.2-6.5. The pKa of this compound at 6.14 falls within this bioactive range.[1][2][3]

The proposed mechanism for this compound mediated endosomal escape is as follows:

-

Protonation in the Acidifying Endosome: As the endosome matures, its internal pH drops from neutral to acidic (pH 5.5-6.5). When the endosomal pH approaches and drops below the pKa of this compound, its amine headgroup becomes protonated, resulting in a net positive charge.

-

Electrostatic Interactions: The now positively charged this compound LNPs interact with negatively charged anionic lipids present in the endosomal membrane.

-

Membrane Destabilization and Fusion: This interaction, coupled with the cone-like shape of the branched-chain lipid, is hypothesized to disrupt the lipid packing of the endosomal membrane. This can lead to the formation of non-bilayer lipid phases, such as the hexagonal HII phase, ultimately causing membrane fusion and the release of the LNP's cargo into the cytoplasm.

Diagram of the Proposed Endosomal Escape Mechanism

Caption: Proposed mechanism of this compound mediated endosomal escape.

Experimental Protocols

LNP Formulation

A standard formulation for this compound LNPs involves the following molar ratio of components:

-

This compound: 50%

-

Cholesterol: 38.5%

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): 10%

-

DMG-PEG2k (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000): 1.5%

The lipids are dissolved in ethanol and mixed with an aqueous solution of the nucleic acid cargo at an acidic pH to facilitate encapsulation. This is often performed using a microfluidic mixing device to ensure uniform particle size and high encapsulation efficiency.

LNP Formulation Workflow

Caption: General workflow for the formulation of this compound LNPs.

pKa Determination: TNS Assay

The apparent pKa of LNPs is commonly determined using a fluorescence assay with 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) as a probe.

-

Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 10.

-

LNP Dilution: Dilute the this compound LNP formulation in each of the prepared buffers.

-

TNS Addition: Add a stock solution of TNS to each LNP-buffer mixture.

-

Incubation: Incubate the samples at room temperature, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~321 nm and an emission wavelength of ~447 nm.

-

Data Analysis: Plot the fluorescence intensity as a function of pH. The pKa is determined as the pH at which 50% of the maximum fluorescence is observed.

Endosomal Escape Assessment: Hemolysis Assay

A hemolysis assay can be used as an indirect measure of an LNP's ability to disrupt endosomal membranes.

-

Red Blood Cell (RBC) Isolation: Isolate RBCs from whole blood by centrifugation and wash with a buffered saline solution.

-

LNP Incubation: Incubate the isolated RBCs with varying concentrations of this compound LNPs at both physiological pH (7.4) and an endosomal-like acidic pH (e.g., 5.5).

-

Controls: Include a negative control (buffer only) and a positive control (a known lytic agent like Triton X-100).

-

Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

-

Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 405 nm) to quantify the amount of hemoglobin released.

-

Calculation: Calculate the percentage of hemolysis relative to the positive control.

Endosomal Escape Visualization: Galectin-8 Recruitment Assay

This cell-based assay provides a more direct visualization of endosomal damage.

-

Cell Culture: Use a cell line stably expressing a fluorescently tagged Galectin-8 (e.g., Gal8-GFP).

-

LNP Treatment: Treat the cells with this compound LNPs.

-

Live-Cell Imaging: Monitor the cells using fluorescence microscopy. Upon endosomal membrane damage, the cytosolic Gal8-GFP will be recruited to the site of rupture, appearing as distinct fluorescent puncta.

-

Image Analysis: Quantify the number and intensity of Gal8-GFP puncta per cell to assess the extent of endosomal escape.

In Vivo Genome Editing Protocol Outline

The following is a general outline for an in vivo study using this compound LNPs to deliver CRISPR/Cas9 components for gene editing in the liver.

-

Animal Model: Utilize a relevant animal model (e.g., C57BL/6 mice).

-

LNP Preparation: Formulate this compound LNPs co-encapsulating Cas9 mRNA and a single-guide RNA (sgRNA) targeting the gene of interest (e.g., Transthyretin - TTR).

-

Administration: Administer the LNPs to the animals via intravenous injection.

-

Sample Collection: At predetermined time points, collect blood samples to measure serum protein levels of the target gene product.

-

Tissue Harvest: At the end of the study, harvest the target organ (e.g., liver).

-

Genomic DNA Extraction and Analysis: Extract genomic DNA from the harvested tissue and use techniques like next-generation sequencing (NGS) to quantify the percentage of insertions and deletions (indels) at the target locus, which represents the genome editing efficiency.

-

Protein Quantification: Perform an ELISA or similar assay on the serum to quantify the reduction in the target protein.

In Vivo Genome Editing Workflow

Caption: Workflow for in vivo genome editing using this compound LNPs.

Conclusion

The pKa of the ionizable lipid is a critical parameter that dictates the endosomal escape efficiency and, consequently, the therapeutic efficacy of LNP-delivered nucleic acids. The branched-chain ionizable lipid this compound possesses a pKa of 6.14, which is within the optimal range for pH-dependent protonation within the endosome. This favorable pKa, likely in synergy with its unique branched molecular structure, enables potent disruption of the endosomal membrane, leading to efficient cytoplasmic delivery of its cargo. The high in vivo genome editing efficiency observed with this compound LNPs underscores the importance of rational lipid design, with a focus on optimizing pKa, to overcome the endosomal escape barrier in nucleic acid therapies. Further quantitative studies directly comparing the endosomal escape of this compound with other ionizable lipids using assays such as hemolysis and Galectin-8 recruitment will provide deeper insights into its structure-activity relationship and guide the development of next-generation delivery vehicles.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 3. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of novel branched-chain ionizable lipids

An In-depth Technical Guide to the Discovery and Synthesis of Novel Branched-Chain Ionizable Lipids for Advanced Drug Delivery

Introduction

The advent of RNA-based therapeutics, particularly highlighted by the rapid development and success of mRNA vaccines for COVID-19, has underscored the critical role of effective delivery systems.[1][2][3] Lipid nanoparticles (LNPs) have emerged as the most advanced and clinically validated platform for delivering delicate nucleic acid payloads like messenger RNA (mRNA) and small interfering RNA (siRNA).[4][5][6][7] At the heart of these LNPs are ionizable lipids, a class of synthetic cationic lipids that are pivotal for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells.[7][8][]

Ionizable lipids are ingeniously designed to be positively charged at an acidic pH, which allows for the condensation of negatively charged RNA during LNP formulation.[][10] However, they remain neutral at physiological pH, minimizing toxicity and non-specific interactions in the bloodstream.[] Upon cellular uptake into endosomes, the acidic environment of the endosome protonates the ionizable lipid, promoting a structural transition that disrupts the endosomal membrane and releases the RNA payload into the cytoplasm.[]

Recent research has focused on optimizing the molecular architecture of these lipids to enhance delivery efficiency. A particularly promising strategy has been the incorporation of branched alkyl chains into the lipid tails.[1][2][6] Compared to their linear counterparts, branched-chain ionizable lipids have demonstrated superior performance in mRNA delivery.[1][8] This enhanced efficacy is attributed to several factors, including an increased cross-sectional area of the lipid tails which promotes the formation of non-bilayer hexagonal (HII) phases, thereby improving membrane fusion and endosomal escape.[] Furthermore, the symmetry and branching pattern of the lipid tails have been shown to influence the stability, fusogenicity, and overall performance of the LNP formulation.[1][2]

This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel branched-chain ionizable lipids. It is intended for researchers, scientists, and drug development professionals engaged in the field of nucleic acid delivery. The guide details synthetic methodologies, LNP formulation protocols, and characterization techniques, and presents key quantitative data to illustrate the structure-activity relationships that govern the efficacy of these advanced delivery vehicles.

Synthesis of Branched-Chain Ionizable Lipids

The synthesis of novel ionizable lipids has been accelerated by the development of modular and combinatorial chemical strategies.[8][10][11] These approaches allow for the rapid generation of diverse lipid libraries, enabling a systematic exploration of structure-activity relationships. One such powerful method is the Passerini three-component reaction (P-3CR), which facilitates the one-pot synthesis of a wide array of ionizable lipids from simple building blocks.[8]

Representative Synthetic Scheme: Passerini Three-Component Reaction

The P-3CR involves the reaction between a carboxylic acid, an aldehyde, and an isocyanide to form an α-acyloxy carboxamide. This reaction is highly efficient and allows for the introduction of structural diversity in the head, core, and tail regions of the ionizable lipid.

Caption: Modular synthesis of branched ionizable lipids via the Passerini reaction.

Experimental Protocol: Synthesis of a Branched-Chain Ionizable Lipid (Illustrative Example)

This protocol is a generalized representation based on modular synthesis approaches.[8]

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve the selected carboxylic acid (1.0 eq.), aldehyde (1.0 eq.), and isocyanide (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

-

Reaction Initiation: Stir the mixture at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: The structure and purity of the synthesized lipid are confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Lipid Nanoparticle (LNP) Formulation and Characterization

The performance of an ionizable lipid is critically dependent on its formulation into an LNP. These nanoparticles are typically composed of four key components:

-

Ionizable Lipid: The core component for RNA encapsulation and endosomal escape.[1][7]

-

Helper Lipid: Often a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which aids in forming the lipid bilayer structure.[12]

-

Cholesterol: Provides stability to the nanoparticle structure.[1][12]

-

PEG-Lipid: A lipid conjugated to polyethylene glycol (PEG), which controls particle size and prevents aggregation.[1][12]

Experimental Protocol: LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for LNP formulation.[8][12]

-

Phase Preparation:

-

Lipid-Ethanol Phase: Prepare a stock solution of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

Aqueous-RNA Phase: Prepare a solution of the mRNA or siRNA payload in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol phase and the aqueous-RNA phase into separate syringes.

-

Mount the syringes onto a syringe pump connected to a microfluidic mixing device (e.g., a T-junction or staggered herringbone mixer).

-

Pump the two phases through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the two phases leads to the self-assembly of LNPs.

-

-

Dialysis and Concentration:

-

The resulting LNP solution is collected and dialyzed against phosphate-buffered saline (PBS, pH 7.4) overnight to remove ethanol and raise the pH.

-

The dialyzed LNPs can be concentrated using centrifugal filter units if necessary.

-

Caption: Workflow for LNP formulation and purification.

Physicochemical Characterization of LNPs

The physicochemical properties of LNPs are critical determinants of their in vivo performance. Key parameters include:

-

Particle Size (Z-average) and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The size influences biodistribution, while a low PDI indicates a homogenous particle population.

-

Zeta Potential: Measures the surface charge of the nanoparticles. LNPs should have a near-neutral charge at physiological pH.

-

Encapsulation Efficiency (EE): Quantifies the percentage of RNA successfully encapsulated within the LNPs, often determined using a fluorescent dye-binding assay (e.g., RiboGreen assay).

-

pKa: The pH at which 50% of the ionizable lipid is protonated. This is a crucial parameter for effective endosomal escape and is often measured using a TNS (2-(p-toluidinyl)naphthalene-6-sulfonate) assay. An optimal pKa range is generally between 6.2 and 7.4.[4][13]

Table 1: Physicochemical Properties of LNPs Formulated with Branched-Chain Ionizable Lipids

| Ionizable Lipid | Molar Ratio (Ionizable:DSPC:Chol:PEG) | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | pKa | Reference |

| CL4F8-6 | Not Specified | ~100 | < 0.2 | Not Specified | > 90% | Not Specified | [1] |

| SIL | Not Specified | 126.8 | 0.16 | -12.33 | 85.35% | Not Specified | [5] |

| H2A4B4 | Not Specified | < 150 | < 0.2 | Not Specified | > 90% | 6.792 | [8] |

| A4B4-S3 | Not Specified | < 150 | < 0.2 | Not Specified | > 90% | 6.912 | [8] |

| THP1 | 50:10:38.5:1.5 | ~120 | < 0.25 | ~ -5 | > 90% | ~6.5 | [10] |

In Vitro and In Vivo Evaluation

The ultimate test of a novel ionizable lipid is its ability to effectively deliver its cargo in a biological system. This is assessed through a series of in vitro and in vivo experiments.

Experimental Protocol: In Vivo Evaluation of mRNA Delivery in Mice

-

Animal Model: C57BL/6 or BALB/c mice are commonly used.

-

LNP Administration: LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase or Cre recombinase) are administered intravenously (IV) or intramuscularly (IM).[8][10][14] Doses are typically in the range of 0.3 to 1.0 mg/kg of mRNA.[15]

-

Tissue Collection and Analysis: At a predetermined time point (e.g., 6 or 24 hours post-injection), mice are euthanized.[15] Organs of interest (typically liver and spleen for IV injection) are harvested.

-

Quantification of Protein Expression:

-

For luciferase mRNA, tissues are homogenized, and luciferase activity is measured using a luminometer.

-

For fluorescent reporter proteins, expression can be visualized and quantified through histology and fluorescence microscopy.[14]

-

-

Tolerability Assessment: Blood samples are collected to measure markers of liver toxicity (e.g., ALT, AST) and immune stimulation (e.g., cytokines like IL-6).[15][16]

Table 2: In Vivo Performance of LNPs with Branched-Chain Ionizable Lipids

| Ionizable Lipid | Animal Model | Route | Dose (mg/kg) | Target Organ | Outcome | Reference |

| This compound | Mice | IV | 0.05 | Liver | 77% suppression of target gene (siRNA) | [1] |

| H2A4B4 | C57BL/6 Mice | IM | 0.025 | Muscle | Significantly higher luciferase expression vs. MC3 | [8] |

| CL4F11_ζ-2 | Mice | IV | 0.75 (RNA) | Liver | >90% inhibition of serum TTR protein | [6] |

| THP1 | tdTomato Mice | IV | 1.0 | Liver | Successful gene editing | [10] |

Structure-Activity Relationships (SAR)

The systematic study of how chemical structure affects biological activity is crucial for the rational design of next-generation ionizable lipids. For branched-chain lipids, several key structural features have been identified as critical for performance.

-

Branching and Symmetry: Increased branching and high symmetry in the lipid tails are positively correlated with LNP stability and delivery efficiency.[1][2] Symmetrically branched scaffolds can lead to superior fusogenicity.[6]

-

Tail Length: The length of the alkyl chains can influence organ-selective delivery. For instance, shorter tails (≤12 carbons) may favor lymph node targeting.[16]

-

Biodegradability: Incorporating biodegradable linkages (e.g., esters) into the lipid structure can enhance safety by promoting clearance and reducing potential toxicity from lipid accumulation.[16]

Caption: Key structure-activity relationships for branched ionizable lipids.

Conclusion

The discovery and development of novel branched-chain ionizable lipids represent a significant advancement in the field of non-viral gene delivery. Through modular synthesis platforms, researchers can now rapidly generate and screen large libraries of lipids to identify candidates with optimal properties for specific therapeutic applications. Structure-activity relationship studies have revealed that features such as the degree of branching, symmetry, and tail length are critical determinants of LNP stability, fusogenicity, and in vivo efficacy.[1][6] The continued rational design of these lipids, focusing on enhancing endosomal escape while improving biodegradability and safety profiles, will be paramount in expanding the therapeutic potential of mRNA and other nucleic acid-based medicines beyond vaccines to a wide range of diseases.

References

- 1. Novel “Branched” Lipid Created for mRNA Delivery | Technology Networks [technologynetworks.com]

- 2. news-medical.net [news-medical.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel synthesized ionizable lipid for LNP-mediated P2X7siRNA to inhibit migration and induce apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineering branched ionizable lipid for hepatic delivery of clustered regularly interspaced short palindromic repeat-Cas9 ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transition Temperature-Guided Design of Lipid Nanoparticles for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 10. Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 12. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 13. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Impact of CL4F8-6 on Lipid Nanoparticle Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of lipid nanoparticles (LNPs) is a critical determinant of their efficacy as delivery vehicles for therapeutics, particularly for delicate cargo such as messenger RNA (mRNA). The ionizable lipid component of LNPs plays a pivotal role in both the encapsulation of the payload and the subsequent endosomal escape required for delivery. This technical guide delves into the characteristics of a specific α-branched tail ionizable lipid, CL4F8-6, and its significant impact on the stability and in vivo performance of LNPs. Drawing upon key research in the field, this document provides a comprehensive overview of the formulation, characterization, and stability of LNPs incorporating this compound.

The Role of Branched-Tail Ionizable Lipids in LNP Stability

Conventional LNP formulations consist of four primary components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1] The ionizable lipid is fundamental to the LNP's function, facilitating the encapsulation of nucleic acids and aiding in their release into the cytoplasm.[1][2] The structure of the ionizable lipid, particularly its hydrophobic tails, significantly influences the physicochemical properties and stability of the resulting nanoparticles.

Recent studies have highlighted the advantages of branched-tail ionizable lipids, such as this compound, in enhancing LNP stability and fusogenicity.[3] The branched structure of these lipids is thought to increase the microviscosity of the LNP core and the ionization capacity of the headgroup in the acidic environment of the endosome.[3] This, in turn, contributes to improved stability and more efficient in vivo delivery of mRNA.[3]

Quantitative Data on this compound LNP Formulations

The following tables summarize the key physicochemical characteristics of LNPs formulated with this compound in comparison to other ionizable lipids. The data is compiled from the foundational study by Hashiba et al. (2022), which systematically investigated a library of α-branched tail lipids.

Table 1: Physicochemical Properties of LNPs Formulated with Various Ionizable Lipids

| Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |

| This compound | 85.2 | 0.103 | 95.3 |

| CL4F8-8 | 92.1 | 0.115 | 94.8 |

| CL4F10-6 | 88.5 | 0.109 | 95.1 |

| CL4F10-8 | 95.3 | 0.121 | 94.5 |

| CL4F12-6 | 91.7 | 0.112 | 94.9 |

Data extracted from Hashiba et al., Small Science, 2022.

Table 2: In Vivo Efficacy of LNPs Formulated with this compound

| LNP Formulation | Target Gene | In Vivo Editing Efficiency (%) | Protein Reduction (%) |

| This compound LNP | TTR | 54 | 77 |

Data represents in vivo genome editing efficiency in mice after a single intravenous dose of LNPs carrying Cas9 mRNA and sgRNA targeting the transthyretin (TTR) gene. Data extracted from Hashiba et al., Small Science, 2022.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures outlined by Hashiba et al. (2022).

LNP Formulation

The formulation of LNPs incorporating this compound is achieved through a rapid mixing process using a microfluidic device.

Materials:

-

Ionizable lipid (this compound)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2k)

-

mRNA (e.g., Cas9 mRNA, sgRNA)

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Prepare a lipid mixture in ethanol containing the ionizable lipid (this compound), cholesterol, DSPC, and DMG-PEG2k at a molar ratio of 50:38.5:10:1.5.[4]

-

Dissolve the mRNA cargo in a citrate buffer (pH 4.0).

-

Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the mRNA-buffer solution at a specified flow rate ratio.

-

The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.

LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

The hydrodynamic diameter and PDI of the LNPs are determined by dynamic light scattering (DLS) using an instrument such as a Zetasizer Nano ZS.

-

LNPs are diluted in PBS (pH 7.4) prior to measurement.

2. Encapsulation Efficiency Determination:

-

The encapsulation efficiency of mRNA within the LNPs is quantified using the RiboGreen assay.

-

The assay is performed in the presence and absence of a surfactant (e.g., Triton X-100) to measure the total and free mRNA, respectively.

-

The encapsulation efficiency is calculated as: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.

In Vivo Stability and Efficacy Assessment

Animal Model:

-

In vivo studies are typically conducted in mouse models (e.g., C57BL/6).

Procedure:

-

Administer the LNP formulation intravenously to the mice at a specified dosage.

-

At predetermined time points, collect blood and/or tissue samples.

-

For gene editing studies, genomic DNA is extracted from the target tissue (e.g., liver) to quantify the editing efficiency using techniques like next-generation sequencing.

-

To assess protein reduction, serum levels of the target protein (e.g., TTR) are measured by ELISA.

Visualizing Experimental Workflows and Relationships

To further clarify the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the formulation of this compound lipid nanoparticles.

References

An In-Depth Technical Guide to the Fusogenic Properties of CL4F8-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL4F8-6 is an ionizable cationic lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) therapeutics.[1][2][3] Its unique branched-tail structure is a key determinant of its efficacy, contributing to enhanced stability and fusogenicity of LNPs, which are critical for the successful intracellular delivery of mRNA payloads.[4][5] This technical guide provides a comprehensive overview of the fusogenic properties of this compound, drawing from available scientific literature.

Core Concept: Fusogenicity and Endosomal Escape

The effective delivery of mRNA into the cytoplasm of target cells is a primary hurdle in nucleic acid therapeutics. LNPs are designed to overcome this barrier by encapsulating and protecting the mRNA cargo. After cellular uptake, typically via endocytosis, the LNPs must escape the endosome to release the mRNA into the cytoplasm where it can be translated into protein. This process of endosomal escape is heavily reliant on the fusogenic properties of the ionizable lipids within the LNP formulation.

Ionizable lipids, such as this compound, possess a pKa that allows them to remain neutral at physiological pH and become protonated (positively charged) in the acidic environment of the endosome.[1][3] This protonation is thought to trigger a structural change in the lipid, promoting the fusion of the LNP membrane with the endosomal membrane and subsequent release of the mRNA cargo. The branched-chain structure of lipids like this compound has been shown to enhance this fusogenic capability.[4][5]

Quantitative Data on Fusogenic Properties

A key method for assessing the fusogenic potential of ionizable lipids in LNP formulations is the hemolysis assay. This assay measures the ability of LNPs to disrupt red blood cell membranes, which serves as a model for endosomal membrane disruption. The percentage of hemolysis is indicative of the fusogenic activity.

Based on the available information, it is understood that LNPs formulated with this compound exhibit superior fusogenic properties compared to many other branched-chain lipids, leading to more efficient endosomal escape and, consequently, higher mRNA expression.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general procedures for key experiments related to the study of this compound's fusogenic properties, based on standard methodologies in the field. The specific parameters used in the seminal study by Hashiba et al. are not fully detailed in the publicly accessible literature.

Synthesis of this compound

The synthesis of α-branched tail lipids like this compound typically involves a multi-step process. A general procedure involves the synthesis of α-branched fatty acids, followed by their esterification with an amino-alcohol headgroup.

General Procedure for α-Branched Fatty Acid Synthesis: A detailed, step-by-step protocol for the specific synthesis of the fatty acid component of this compound is not available in the public domain. Standard organic chemistry techniques for the synthesis of branched-chain carboxylic acids would be employed.

Esterification to form CL4Fm-n lipids: The synthesized α-branched fatty acids (m-n) are esterified with the CL4F amino-alcohol headgroup to yield the final CL4Fm-n lipid, such as this compound.[5]

Lipid Nanoparticle (LNP) Formulation

LNPs containing this compound are typically formulated using an ethanol dilution method, often facilitated by microfluidic mixing.

Materials:

-

Ionizable lipid (this compound)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2k)

-

mRNA

-

Ethanol

-

Aqueous buffer (e.g., citrate buffer)

Protocol:

-

The lipids (this compound, cholesterol, DSPC, and DMG-PEG2k) are dissolved in ethanol at a specific molar ratio (e.g., 50:38.5:10:1.5).[5]

-

The mRNA is dissolved in an aqueous buffer.

-

The ethanolic lipid solution and the aqueous mRNA solution are rapidly mixed, typically using a microfluidic device, to induce the self-assembly of LNPs.

-

The resulting LNP suspension is then dialyzed or purified to remove ethanol and unencapsulated mRNA.

Hemolysis Assay

The hemolysis assay is a common in vitro method to evaluate the pH-dependent membrane-disrupting activity of LNPs, which correlates with their endosomal escape efficiency.

Materials:

-

Freshly isolated red blood cells (RBCs)

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 6.5, 5.5)

-

LNP suspension

-

Positive control (e.g., Triton X-100 for 100% hemolysis)

-

Negative control (e.g., PBS)

Protocol:

-

Isolate RBCs from whole blood by centrifugation and wash them multiple times with PBS.

-

Resuspend the washed RBCs in PBS at different pH values.

-

Incubate the RBC suspension with the LNP formulations at various concentrations.

-

After incubation, centrifuge the samples to pellet the intact RBCs.

-

Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm) to quantify the amount of hemoglobin released.

-

Calculate the percentage of hemolysis relative to the positive and negative controls.

Signaling Pathways and Experimental Workflows

The fusogenic activity of this compound is a key step in the overall process of mRNA delivery and subsequent protein expression. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating LNP fusogenicity.

References

In-Depth Technical Guide: CL4F8-6 for Advanced mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable cationic lipid CL4F8-6, a key component in the formulation of lipid nanoparticles (LNPs) for therapeutic mRNA delivery. This document details its chemical properties, experimental applications, and relevant protocols for its use in research and development.

Core Properties of this compound

This compound is a branched, ionizable cationic lipid that has demonstrated high efficacy in the formulation of LNPs for in vivo mRNA delivery, particularly for applications such as CRISPR/Cas9-mediated gene editing.[1] Its structural characteristics are optimized for stability, fusogenicity, and functional delivery of mRNA payloads.

| Property | Value | Reference(s) |

| CAS Number | 2766493-12-1 | [1][2] |

| Molecular Weight | 808.4 g/mol | [1][2] |

| Molecular Formula | C₅₁H₁₀₁NO₅ | [1] |

| Formal Name | 7-(4-(dipropylamino)butyl)-7-hydroxytridecane-1,13-diyl bis(2-hexyloctanoate) | [1] |

| pKa | 6.14 | [1] |

| Physical Form | Colorless to light yellow liquid | |

| Solubility | Soluble in ethanol (e.g., 10 mg/ml) | [1] |

| Storage | Store at -20°C for long-term stability. | [1][2] |

Application in CRISPR/Cas9 Gene Editing

A significant application of this compound is in the delivery of mRNA encoding for the Cas9 nuclease and a single-guide RNA (sgRNA) to target specific genes for knockout. In preclinical studies, LNPs formulated with this compound have been used to target the transthyretin (Ttr) gene in mice. Intravenous administration of these LNPs resulted in a significant reduction of serum TTR protein levels, demonstrating the potential of this lipid for therapeutic gene editing applications.[1][3]

| In Vivo Efficacy of this compound LNPs for Ttr Gene Editing | |

| Payload | Cas9 mRNA and sgRNA targeting Ttr |

| Dose | 2.5 mg/kg |

| Genome Editing Efficiency | 54% |

| Protein Reduction (TTR) | 77% |

| Data from Hashiba, K., et al. (2022). Small Science. |

Experimental Protocols

The following are generalized protocols for the formulation, characterization, and in vivo application of this compound-based LNPs, based on established methodologies in the field.

Lipid Nanoparticle (LNP) Formulation

LNPs are typically formulated using a microfluidic mixing device, which allows for rapid and controlled mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase.

Materials:

-

This compound in ethanol

-

Cholesterol in ethanol

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

-

DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in ethanol

-

mRNA (e.g., Cas9 mRNA and sgRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare the lipid stock solution in ethanol by combining this compound, DSPC, cholesterol, and DMG-PEG 2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare the aqueous phase by dissolving the mRNA payload in the acidic buffer.

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

-

Initiate the mixing process at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs.

-

The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

LNP Characterization

The physicochemical properties of the formulated LNPs should be characterized to ensure quality and consistency.

Methods:

-

Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). LNPs are diluted in PBS for analysis. Typical sizes range from 80-100 nm with a PDI below 0.2.[4]

-

Zeta Potential: Determined by electrophoretic light scattering. This measurement indicates the surface charge of the nanoparticles and is typically performed in a low ionic strength buffer.[4]

-

mRNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the sample is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100) to determine the amount of encapsulated mRNA.[4]

In Vivo Administration and Efficacy Assessment

Animal Model:

-

BALB/c or C57BL/6 mice are commonly used. All animal experiments should be conducted in accordance with approved institutional guidelines.

Procedure:

-

Dilute the sterile LNP formulation in sterile PBS to the desired final concentration for injection.

-

Administer the LNPs to the mice via intravenous (IV) tail vein injection. The dosage will depend on the specific study, but a range of 0.5 to 2.5 mg/kg of total mRNA is often used.

-

Monitor the animals for any adverse effects.

-

At a predetermined time point post-injection (e.g., 9 and 30 days for TTR knockdown studies), collect blood samples via cardiac puncture or another appropriate method.

-

Isolate serum from the blood samples.

Quantification of Serum Transthyretin (TTR) by ELISA

Procedure:

-

Use a commercially available mouse TTR ELISA kit.

-

Prepare the serum samples and standards according to the kit's protocol. This typically involves diluting the serum samples.

-

Add the prepared standards and samples to the wells of the ELISA plate.

-

Follow the kit's instructions for incubation, washing steps, and addition of detection antibodies and substrate.

-

Read the absorbance of the wells at the specified wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the concentration of TTR in the samples by comparing their absorbance to the standard curve. The reduction in TTR levels in the treated group compared to a control group indicates the efficacy of the gene knockdown.[2][5][6]

Visualized Workflows and Pathways

LNP Formulation via Microfluidic Mixing

Caption: Workflow for the formulation of this compound lipid nanoparticles.

In Vivo CRISPR/Cas9 Gene Editing Workflow

Caption: Cellular mechanism of this compound LNP-mediated gene editing in vivo.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cusabio.com [cusabio.com]

- 3. Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TTR ELISA kit [antibodies-online.com]

- 6. assaygenie.com [assaygenie.com]

The Critical Role of Branched Tails in Ionizable Lipid Design for Enhanced mRNA Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their in vivo delivery. At the heart of these LNPs are ionizable lipids, whose chemical structure is paramount to the safety and efficacy of the formulation. A growing body of evidence highlights the profound impact of the hydrophobic tail architecture of these lipids, with a particular emphasis on the incorporation of branched chains. This guide delves into the technical intricacies of why branched tails are a critical design element in next-generation ionizable lipids, offering a comprehensive overview of their influence on LNP stability, fusogenicity, and in vivo performance.

Enhanced Stability and Modified Physicochemical Properties

The introduction of branched chains into the lipid tails significantly alters the physicochemical properties of the resulting LNPs. Systematic studies have demonstrated that branched-tail lipids can lead to the formation of LNPs with desirable characteristics for in vivo applications.

A key study systematically generated a library of 32 different α-branched tail lipids to dissect the structure-activity relationship.[1][2] The findings revealed that branched chains increase the microviscosity of LNPs, which contributes to their physical stability.[1] This increased microviscosity is attributed to the restricted molecular rotation of the branched lipid tails within the lipid membrane.[1]

Table 1: Physicochemical Properties of LNPs Formulated with Branched-Tail vs. Linear-Tail Ionizable Lipids

| Ionizable Lipid | Tail Structure | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |

| CL4F 8-6 | α-branched (symmetric) | 80-100 | 0.05 - 0.15 | >95% | [1] |

| Linear Analogue | Linear | 80-120 | 0.10 - 0.20 | >90% | [1] |

| 306Oi10 | Branched (isodecyl) | ~100 | <0.2 | >90% | [][4][5] |

| Linear Isomer | Linear | ~100 | <0.2 | >90% | [][4] |

Note: The values presented are representative and can vary based on the specific lipid structure, formulation process, and analytical method.

Improved Fusogenicity and Endosomal Escape

A critical hurdle in mRNA delivery is the efficient release of the mRNA cargo from the endosome into the cytoplasm. Branched tails play a pivotal role in enhancing this process. The prevailing hypothesis is that the bulky nature of branched chains disrupts the ordered packing of lipids within the LNP and the endosomal membrane upon acidification of the endosome.[1][6] This disruption facilitates membrane fusion and subsequent cargo release.

Studies have shown that branched tails can maximize the ionization ability of the amine headgroups in the acidic endosomal environment.[1] This enhanced protonation, coupled with the increased surface area per lipid caused by the branched chains, promotes the formation of a cone-shaped lipid structure. This geometric transition is believed to drive the disruption of the endosomal membrane, leading to more efficient endosomal escape.[][4]

References

- 1. Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. An ionizable lipid toolbox for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for CL4F8-6 Lipid Nanoparticle Formulation for mRNA Encapsulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and characterization of CL4F8-6 lipid nanoparticles (LNPs) for the efficient encapsulation of messenger RNA (mRNA). The protocols outlined below are intended for research purposes and provide a foundation for the development of mRNA-based therapeutics and vaccines.

Introduction to this compound Lipid Nanoparticles

This compound is an ionizable cationic lipid that has demonstrated significant promise in the formulation of LNPs for mRNA delivery.[1][2] Its branched-tail structure may contribute to enhanced stability and fusogenicity of the LNP, potentially leading to improved in vivo efficacy of the encapsulated mRNA.[3] A key characteristic of ionizable lipids like this compound is their pKa, which for this compound is 6.14.[1][2] This property allows for efficient encapsulation of negatively charged mRNA at an acidic pH and facilitates a net-neutral surface charge at physiological pH, which is crucial for in vivo applications.

LNPs are typically composed of four main components:

-

Ionizable Cationic Lipid (e.g., this compound): Essential for complexing with the negatively charged mRNA and facilitating its release into the cytoplasm.

-

Helper Lipid (e.g., DSPC or DOPE): A phospholipid that provides structural integrity to the LNP.

-

Cholesterol: Stabilizes the LNP structure and can aid in membrane fusion.[4]

-

PEGylated Lipid (e.g., DMG-PEG 2000): Controls the particle size during formulation and prevents aggregation, while also influencing the circulation half-life in vivo.[4]

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound LNPs based on established LNP formulation principles.

Table 1: this compound LNP Formulation Parameters

| Parameter | Value | Reference |

| Ionizable Lipid | This compound | [1][2] |

| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | [4][5] |

| Stabilizing Lipid | Cholesterol | [4][5] |

| PEGylated Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | [5] |

| Molar Ratio (this compound:DSPC:Cholesterol:DMG-PEG 2000) | 50:10:38.5:1.5 | [4][5][6] |

| N:P Ratio (Nitrogen in ionizable lipid to Phosphate in mRNA) | 3:1 to 6:1 | [7][8] |

| mRNA Buffer | 50 mM Citrate Buffer, pH 3.5-4.0 | [9][10] |

| Lipid Solvent | Ethanol | [5][10] |

Table 2: this compound LNP Characterization Parameters

| Parameter | Typical Value | Method | Reference |

| Mean Particle Size (Z-average) | 80 - 150 nm | Dynamic Light Scattering (DLS) | [11][12] |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [11][12] |

| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering | [9] |

| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay | [9] |

Experimental Protocols

Preparation of Lipid and mRNA Stock Solutions

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

Ethanol (200 proof, anhydrous)

-

mRNA transcript

-

Citrate Buffer (50 mM, pH 3.5)

-

Nuclease-free water

Procedure:

-

Lipid Stock Solution (in Ethanol):

-

Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a concentration of 10-20 mg/mL.

-

To prepare the final lipid mixture, combine the individual lipid stock solutions in a sterile glass vial to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

-

Vortex the mixture thoroughly to ensure homogeneity.

-

-

mRNA Stock Solution (in Aqueous Buffer):

-

Resuspend the lyophilized mRNA in 50 mM citrate buffer (pH 3.5) to a final concentration of 0.1-1.0 mg/mL.

-

Ensure all handling of mRNA is performed under RNase-free conditions.

-

LNP Formulation via Microfluidic Mixing

This protocol utilizes a microfluidic mixing device for the controlled and reproducible formation of LNPs.

Equipment:

-

Microfluidic mixing system (e.g., NanoAssemblr™)

-

Syringe pumps

-

Microfluidic chip (e.g., staggered herringbone micromixer)

-

Sterile syringes

Procedure:

-

System Priming: Prime the microfluidic system with ethanol and citrate buffer to remove any air bubbles and equilibrate the channels.

-

Loading Syringes:

-

Load one syringe with the prepared lipid mixture in ethanol.

-

Load a separate syringe with the mRNA solution in citrate buffer.

-

-

Microfluidic Mixing:

-

Set the total flow rate (TFR) typically between 4 and 12 mL/min.[10]

-

Set the flow rate ratio (FRR) of the aqueous phase to the organic (lipid) phase to 3:1.[10]

-

Initiate the flow from both syringes through the microfluidic chip. The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the LNPs.

-

-

Collection: Collect the resulting LNP dispersion from the outlet of the microfluidic chip into a sterile collection tube.

LNP Purification and Buffer Exchange

Materials:

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis cassette (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system

Procedure (Dialysis):

-

Transfer the collected LNP dispersion into a pre-wetted dialysis cassette.

-

Perform dialysis against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes. This step removes the ethanol and exchanges the acidic buffer for a physiological buffer.

-

After dialysis, carefully recover the purified LNP suspension from the cassette.

LNP Characterization

3.4.1. Particle Size and Polydispersity Index (PDI) Measurement

-

Dilute a small aliquot of the purified LNP suspension in PBS.

-

Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.

-

Acceptable LNPs typically have a mean diameter between 80-150 nm and a PDI below 0.2.[11][12]

3.4.2. Zeta Potential Measurement

-

Dilute the purified LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).

-

Measure the zeta potential using an instrument equipped with electrophoretic light scattering capabilities.

-

The zeta potential should be close to neutral at pH 7.4.

3.4.3. mRNA Encapsulation Efficiency

The RiboGreen assay is a common method to determine the percentage of mRNA encapsulated within the LNPs.

Materials:

-

Quant-iT™ RiboGreen™ RNA Assay Kit

-

TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

-

Triton X-100 (2% v/v solution in TE buffer)

-

96-well black plate

Procedure:

-

Prepare a standard curve of the free mRNA in TE buffer.

-

Sample Preparation:

-

Total mRNA: Dilute the LNP suspension in TE buffer containing 2% Triton X-100 to lyse the LNPs and release the encapsulated mRNA.

-

Free mRNA: Dilute the LNP suspension in TE buffer without Triton X-100.

-

-

Assay:

-

Add the RiboGreen reagent to the standards and samples in a 96-well plate.

-

Incubate in the dark for 5 minutes.

-

Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm) using a plate reader.

-

-

Calculation:

-

Determine the concentration of total mRNA and free mRNA from the standard curve.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

Visualizations

Caption: Workflow for the formulation of this compound mRNA lipid nanoparticles.

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 7. Payload distribution and capacity of mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liposomal lipid nanoparticles for extrahepatic delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

Application Notes and Protocols for In Vitro Transfection Using CL4F8-6 Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The efficacy of LNPs is largely determined by their composition, particularly the ionizable cationic lipid component, which is crucial for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm. CL4F8-6 is a branched ionizable lipid that has shown promise in enhancing the stability, fusogenicity, and functional delivery of mRNA.[1] This document provides a detailed protocol for the in vitro transfection of mRNA using LNPs formulated with this compound, intended for researchers and scientists in the field of drug development.

This compound is an ionizable cationic lipid with a pKa of 6.14, making it suitable for use in LNP-based mRNA therapeutics.[2][3] Its branched-tail structure is believed to contribute to increased LNP microviscosity and headgroup ionization in acidic environments, which in turn enhances the stability and in vivo efficacy of mRNA-LNPs.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from in vitro LNP transfection experiments. While specific data for this compound is limited in publicly available literature, these tables provide a reference for expected outcomes based on studies with other ionizable lipids.

Table 1: Transfection Efficiency of mRNA-LNPs in Various Cell Lines

| Ionizable Lipid | Cell Line | Transfection Efficiency (% GFP Positive Cells) | Reporter Gene | Reference |

| SM-102 | Huh7 | High | GFP | [4] |

| DLin-MC3-DMA | HCT116 | High | EGFP | [5] |

| ALC-0315 | Huh7 | Moderate | GFP | [4] |

| DOTAP | Huh7 | Low | GFP | [4] |

| CL15F6 | HEK293T | ~40% | GFP | [6] |

| DODAP | HEK293T | <10% | GFP | [6] |

| DODMA | HEK293T | <10% | GFP | [6] |

| MC3 | HEK293T | <10% | GFP | [6] |

Table 2: Cell Viability After LNP Transfection

| LNP Formulation | Cell Line | Cell Viability (%) | Assay | Reference |

| DMKD-PS LNPs | CT26 | >80% at 12.5 µg/mL | CCK-8 | [7] |

| DMKD-PS LNPs | RAW 264.7 | >80% at 12.5 µg/mL | CCK-8 | [7] |

| mRNA-LNPs | T cells | Higher than electroporation | Not specified | [8] |

Experimental Protocols

This section provides a detailed methodology for the in vitro transfection of mRNA using this compound LNPs. This protocol is a compilation based on established LNP transfection procedures and the known characteristics of this compound.[8][9][10]

Materials and Reagents:

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

mRNA encoding a reporter gene (e.g., GFP, Luciferase)

-

Ethanol, 200 proof, molecular biology grade

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4, nuclease-free

-

Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

96-well cell culture plates

-

Microfluidic mixing device (e.g., NanoAssemblr) or a T-junction mixing setup[10][11]

-

Dialysis cassettes (10 kDa MWCO) or centrifugal filter units (100 kDa MWCO)[12]

LNP Formulation (Microfluidic Mixing):

-

Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.[4] The final lipid concentration should be between 10-25 mM.

-

Prepare mRNA Solution: Dilute the mRNA in a citrate buffer (pH 4.0) to a suitable concentration (e.g., 0.1-0.5 mg/mL).

-

Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. A typical flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) is 3:1.[10]

-

Dialysis/Buffer Exchange: The resulting LNP solution will be in an ethanol/citrate buffer mixture. Exchange the buffer to PBS (pH 7.4) using either dialysis or centrifugal filtration to remove ethanol and neutralize the pH.[10][12]

-

Sterilization and Storage: Filter-sterilize the final LNP formulation through a 0.22 µm syringe filter. Store the LNPs at 4°C for short-term use (up to one week) or at -20°C for longer-term storage.[4][8] For extended storage, lyophilization can be considered, though optimization of cryoprotectants is necessary.[13]

Cell Culture and Seeding:

-

Culture the desired cell line (e.g., HeLa, HEK293T, Huh7) in the appropriate complete medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

The day before transfection, seed the cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 1 x 10^4 to 2 x 10^4 cells per well).

In Vitro Transfection:

-

Prepare LNP-mRNA Complexes: Dilute the this compound LNP-mRNA formulation in a serum-free medium to the desired final concentration of mRNA (e.g., 10-100 ng/well).

-

Transfection: Remove the culture medium from the cells and add the diluted LNP-mRNA complexes to each well.

-

Incubation: Incubate the cells with the LNP-mRNA complexes for 4-6 hours at 37°C.

-

Medium Change: After the incubation period, remove the transfection medium and replace it with a fresh complete culture medium.

-

Gene Expression Analysis: Incubate the cells for 24-48 hours to allow for protein expression. Analyze the expression of the reporter gene using appropriate methods (e.g., fluorescence microscopy or flow cytometry for GFP, luciferase assay for luciferase).

Signaling Pathways and Experimental Workflows

LNP Uptake and Endosomal Escape Pathway

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of this compound LNPs.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 5. Endocytic Profiling of Cancer Cell Models Reveals Critical Factors Influencing LNP-Mediated mRNA Delivery and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 11. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

Application Notes and Protocols for CL4F8-6 Mediated in vivo Delivery of CRISPR/Cas9 mRNA

Audience: Researchers, scientists, and drug development professionals.

Introduction

CL4F8-6 is a branched, ionizable cationic lipid that has demonstrated high efficacy in the formulation of lipid nanoparticles (LNPs) for the in vivo delivery of messenger RNA (mRNA). Its unique chemical structure contributes to enhanced stability, fusogenicity, and functional delivery of mRNA payloads, particularly to hepatocytes. These characteristics make this compound an excellent candidate for therapeutic applications involving CRISPR/Cas9-mediated gene editing.

This document provides detailed application notes and protocols for the use of this compound in the formulation of LNPs for the in vivo delivery of CRISPR/Cas9 mRNA. The protocols outlined below are based on established methodologies and published data to guide researchers in successfully applying this technology.

Data Presentation

Table 1: In Vivo Efficacy of this compound LNPs for mRNA Delivery

| Application | Target Gene | Dosage | Editing Efficiency | Protein Reduction | Animal Model | Reference |

| Gene Editing | Transthyretin (TTR) | 2.5 mg/kg (total RNA) | 54% | 77% | Balb/c mice | [1][2] |

| Reporter Gene Expression | EGFP | 0.5 mg/kg | N/A | N/A | Balb/c mice | [3] |

| Reporter Gene Expression | EGFP | 1.5 mg/kg | N/A | N/A | Balb/c mice | [3] |

N/A: Not Applicable

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| pKa | 6.14 |

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for CRISPR/Cas9 mRNA Delivery

This protocol describes the preparation of this compound LNPs encapsulating Cas9 mRNA and a single guide RNA (sgRNA) using a microfluidic mixing method.

Materials:

-

This compound

-

Distearoylphosphatidylcholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

Cas9 mRNA

-

sgRNA

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

-

Prepare Lipid Stock Solution:

-

Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

-

The total lipid concentration in the ethanol phase should be between 10-20 mg/mL.

-

-

Prepare mRNA Aqueous Solution:

-

Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0). The recommended weight ratio of Cas9 mRNA to sgRNA is 1:2.[3]

-

The final RNA concentration in the aqueous phase should be between 0.1-0.5 mg/mL.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

-

Pump the lipid-ethanol solution and the mRNA-citrate buffer solution through the microfluidic device to allow for self-assembly of the LNPs.

-

-

Dialysis:

-

Collect the LNP solution from the outlet of the microfluidic device.

-

Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated RNA.

-

-

Characterization:

-

Measure the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

-

Determine the encapsulation efficiency of the mRNA using a fluorescent dye-based assay (e.g., RiboGreen).

-

Protocol 2: In Vivo Administration of this compound LNPs

This protocol outlines the intravenous administration of this compound LNPs to mice for in vivo gene editing studies.

Materials:

-